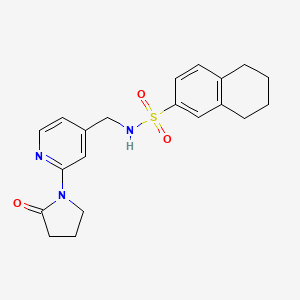
2-((6-fluoro-2-phenylquinolin-4-yl)oxy)-N-(2-methoxybenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((6-fluoro-2-phenylquinolin-4-yl)oxy)-N-(2-methoxybenzyl)acetamide, also known as compound X, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development.
Scientific Research Applications
Structural Aspects and Properties
Research on structurally related compounds, such as those containing isoquinoline derivatives, has been conducted to understand their structural aspects and properties. For instance, compounds with isoquinoline structures have been studied for their ability to form salts and inclusion compounds, which can exhibit unique physical and chemical behaviors such as gel formation and fluorescence properties (Karmakar et al., 2007). Such studies suggest that "2-((6-fluoro-2-phenylquinolin-4-yl)oxy)-N-(2-methoxybenzyl)acetamide" may have interesting structural features and applications in material science or as a part of complex molecular systems.
Fluorophore Applications
The fluorophore properties of quinoline derivatives have been explored, indicating that such compounds can serve as fluorescent labeling agents in biomedical analysis. The strong fluorescence and stability in various pH conditions make them suitable for use in labeling and imaging applications (Hirano et al., 2004). This suggests potential research applications of "this compound" in the development of novel fluorescent probes for biological and chemical research.
Antimicrobial and Antifungal Applications
Compounds with similar structures have been investigated for their antimicrobial and antifungal properties. The structural flexibility and the presence of functional groups like fluorine and methoxy can significantly influence biological activity. Studies on fluoroquinolone-based thiazolidinones, for instance, have shown promising results in antibacterial and antifungal screenings (Patel & Patel, 2010). Such findings indicate the potential of "this compound" for further exploration in antimicrobial research.
properties
IUPAC Name |
2-(6-fluoro-2-phenylquinolin-4-yl)oxy-N-[(2-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O3/c1-30-23-10-6-5-9-18(23)15-27-25(29)16-31-24-14-22(17-7-3-2-4-8-17)28-21-12-11-19(26)13-20(21)24/h2-14H,15-16H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIPOQYBRUHSJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)COC2=CC(=NC3=C2C=C(C=C3)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~4~-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(1,4-thiazinan-4-yl)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2469928.png)
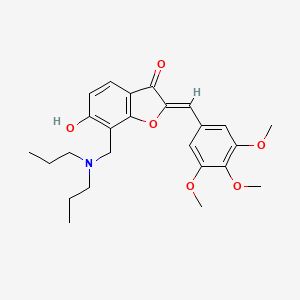
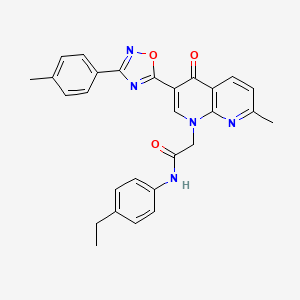
![5-((3,4-dimethoxyphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2469934.png)


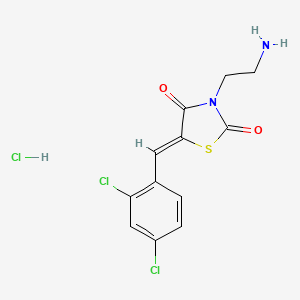
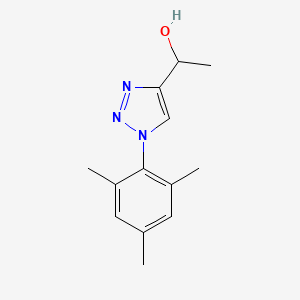
![N-(2-{[2-(anilinocarbonyl)-1-(tert-butyl)hydrazino]carbonyl}phenyl)-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B2469942.png)
![[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl](morpholino)methanone](/img/structure/B2469944.png)
![5-ethyl-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2469945.png)

